5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
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Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoropyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O3/c1-34-23-10-5-17(13-24(23)35-2)11-12-31-16-30-25-21-14-20(29)8-9-22(21)32(26(25)27(31)33)15-18-3-6-19(28)7-4-18/h3-10,13-14,16H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEKGCWLIOXTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimido[5,4-b]indole core, substituted with a 4-chlorobenzyl group and a 3,4-dimethoxyphenethyl moiety. Its molecular formula is C24H24ClF N3O2 with a molecular weight of approximately 433.92 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H24ClF N3O2 |
| Molecular Weight | 433.92 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimido[5,4-b]indole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to the target compound have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In vitro assays demonstrated moderate to strong antibacterial activity, with some derivatives achieving IC50 values in the low micromolar range .
Anticancer Properties
Research has suggested that pyrimido[5,4-b]indole derivatives possess anticancer activity. A study focusing on structure-activity relationships revealed that specific substitutions enhance cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of DNA synthesis : Compounds within this class may interfere with DNA replication processes.
- Induction of oxidative stress : This leads to increased reactive oxygen species (ROS) production, contributing to cell death in cancer cells.
- Modulation of signaling pathways : Targeting pathways such as MAPK and PI3K/Akt has been observed in related compounds.
Case Study 1: Antibacterial Screening
In a screening of over 20,000 compounds for biofilm inhibition against Salmonella, derivatives similar to our compound were identified as effective biofilm disruptors without affecting planktonic growth. This suggests potential applications in treating resistant bacterial infections .
Case Study 2: Anticancer Efficacy
A derivative was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM. Flow cytometry analysis confirmed apoptosis induction as a primary mode of action .
Scientific Research Applications
The compound 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimido[5,4-b]indole family, which has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by relevant case studies and data.
Immune Modulation
One of the most significant applications of this compound lies in its ability to modulate immune responses. Research has identified substituted pyrimido[5,4-b]indoles as potent activators of Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune system. A study demonstrated that specific modifications to the compound led to differential production of cytokines associated with TLR4 activation, particularly IL-6 and interferon γ-induced protein 10 (IP-10) . This suggests potential use as an immunomodulator or adjuvant in vaccine formulations.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. A study focused on the inhibition of Salmonella biofilms revealed that certain derivatives of pyrimido[5,4-b]indoles could effectively prevent and eradicate biofilms without affecting planktonic growth . This is particularly important in addressing antibiotic resistance, as biofilm formation is a significant factor in the persistence of infections.
Case Study 1: TLR4 Activation
In a high-throughput screening assay, researchers identified several pyrimido[5,4-b]indole derivatives that selectively stimulated TLR4. The most potent compounds were shown to activate NFκB pathways while maintaining low cytotoxicity levels . This highlights their potential as therapeutic agents that can enhance immune responses without adverse effects.
Case Study 2: Biofilm Inhibition
A screening of over 20,000 compounds led to the identification of specific pyrimido[5,4-b]indole derivatives that inhibited Salmonella biofilms across various temperatures . These findings emphasize the compound's utility in developing new strategies to combat biofilm-associated infections.
Table 1: Summary of Biological Activities
Table 2: Structural Modifications and Their Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
